N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
Overview
Description
“N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” is a chemical compound . Its molecular formula is C12H16F3N3O and its molecular weight is 275.28 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl group, a trifluoromethyl group, and a dimethylamino-ethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.28 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis Optimization and Memory Facilitation
A study focusing on the optimization of synthetic technology conditions for 4-dimethylamino-pyridine, a catalyst, highlights the method's efficiency with mild reaction conditions and low-cost starting materials (Yin Guo-qiang, 2002). Another research synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, demonstrating significant memory facilitation in mice, which may imply the potential cognitive-enhancing properties of related compounds (Li Ming-zhu, 2007).
Alzheimer's Disease Diagnosis
Research utilizing a hydrophobic radiofluorinated derivative related to the compound for positron emission tomography showed promise in localizing neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, potentially aiding in early diagnosis and treatment monitoring (K. Shoghi-Jadid et al., 2002).
Catalytic Applications
A study demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols, highlighting the compound's role in facilitating chemical transformations with potential industrial applications (Zhihui Liu et al., 2014).
Antitumor Potential
New derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, revealing significant antitumor activity and suggesting potential therapeutic applications (Mingze Qin et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,2,2-trifluoro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O/c1-20(2)5-6-21(10(22)12(16,17)18)9-4-3-8(7-19-9)11(13,14)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKKRXHSZKLZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC=C(C=C1)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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